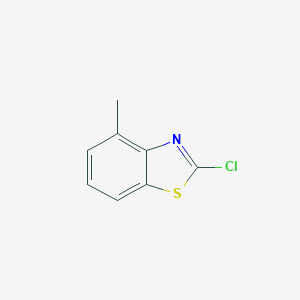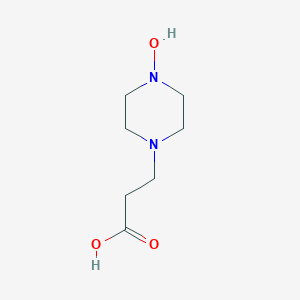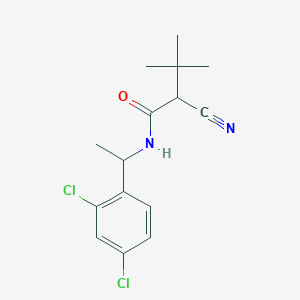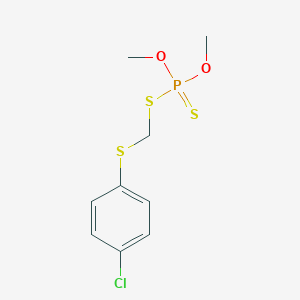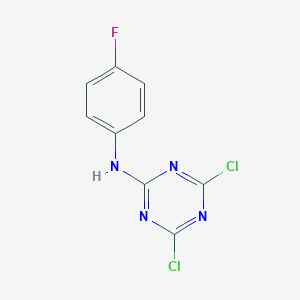
2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one is a chemical compound used in scientific research. It is also known as MTP and is a yellowish-white powder. This compound has gained attention due to its potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one is not fully understood. However, it is believed to inhibit bacterial and fungal growth by disrupting the cell membrane and interfering with cell wall synthesis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one have not been extensively studied. However, it has been found to exhibit low toxicity and has been used in various in vitro experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one in lab experiments is its low toxicity. This makes it a suitable compound for use in various in vitro experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one. One direction is to further investigate its antibacterial and antifungal properties and to identify the specific mechanisms by which it inhibits bacterial and fungal growth. Another direction is to explore its potential applications in medicine, such as in the development of new antibiotics. Additionally, its potential use in agriculture as a pesticide or fungicide could also be explored.
Métodos De Síntesis
The synthesis of 2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one involves the reaction between 2-thioxooxazolidin-3-ylacetic acid and isobutyryl chloride in the presence of a base. The reaction occurs at room temperature and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one has been used in various scientific research studies. It has been found to exhibit antibacterial and antifungal properties and has been used to study the mechanism of action of these properties. It has also been used in the synthesis of other compounds with potential biological activity.
Propiedades
Número CAS |
137578-87-1 |
|---|---|
Nombre del producto |
2-Methyl-1-(2-thioxooxazolidin-3-yl)propan-1-one |
Fórmula molecular |
C7H11NO2S |
Peso molecular |
173.24 g/mol |
Nombre IUPAC |
2-methyl-1-(2-sulfanylidene-1,3-oxazolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C7H11NO2S/c1-5(2)6(9)8-3-4-10-7(8)11/h5H,3-4H2,1-2H3 |
Clave InChI |
LWWHXJUPMFYMET-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCOC1=S |
SMILES canónico |
CC(C)C(=O)N1CCOC1=S |
Sinónimos |
2-Oxazolidinethione, 3-(2-methyl-1-oxopropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




